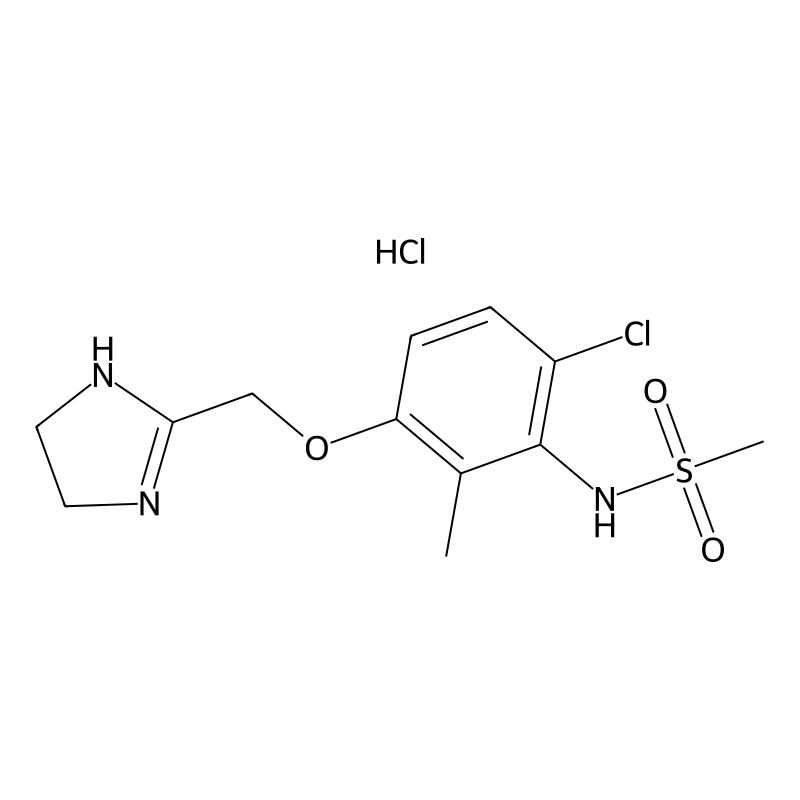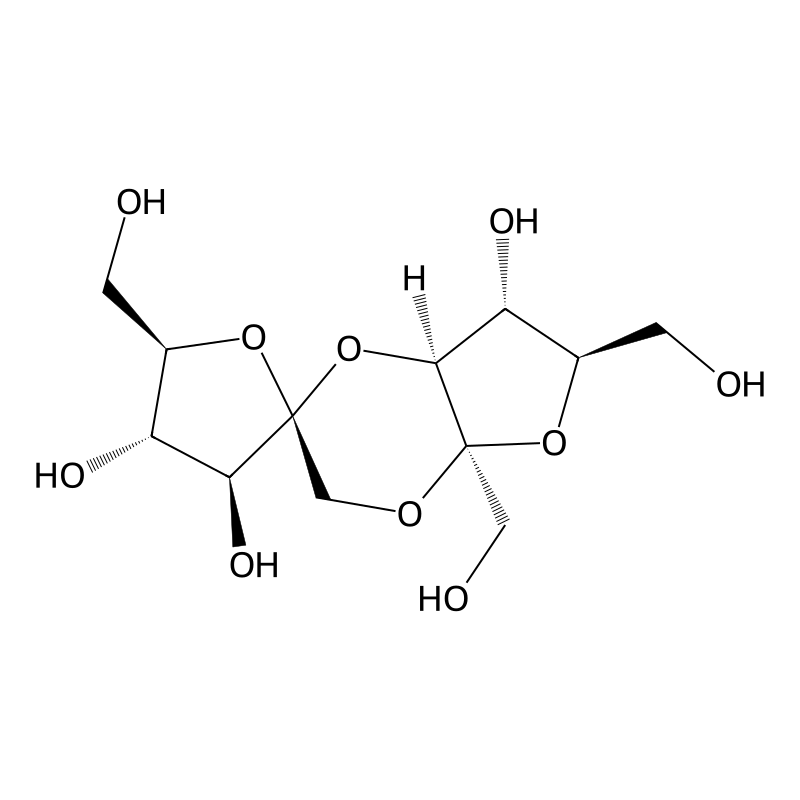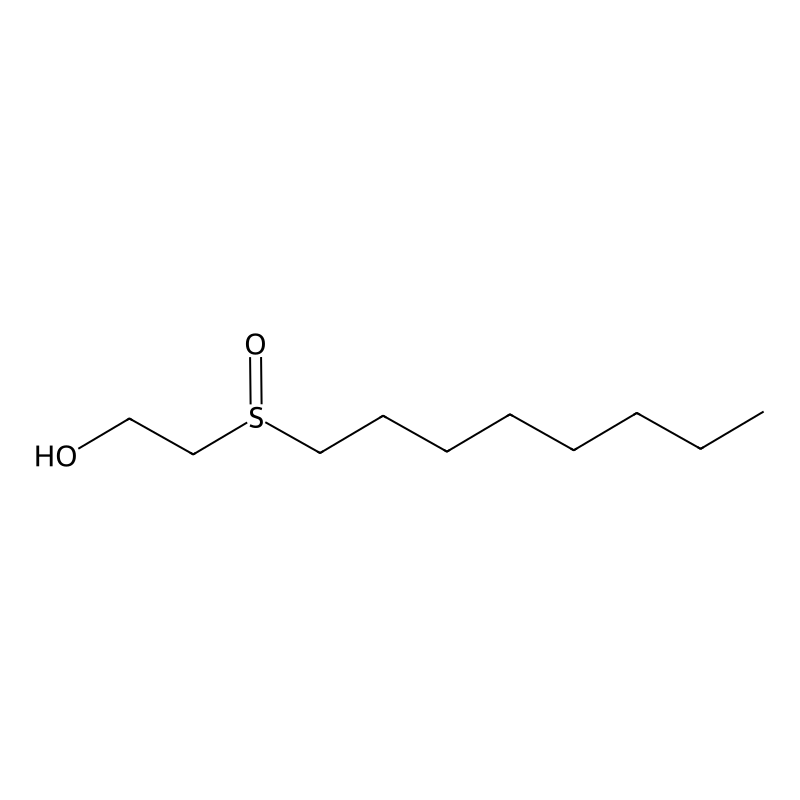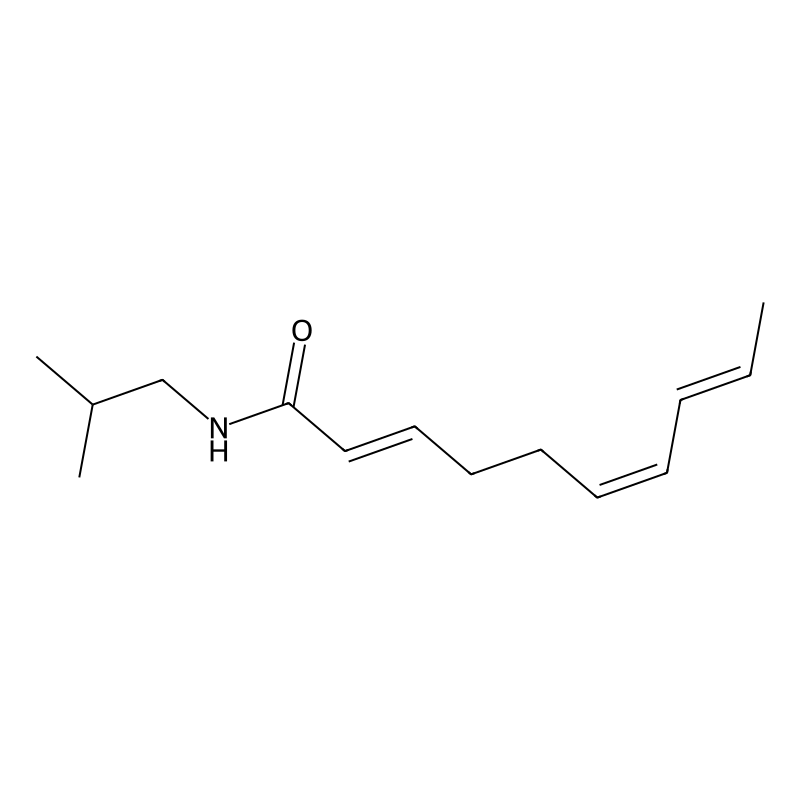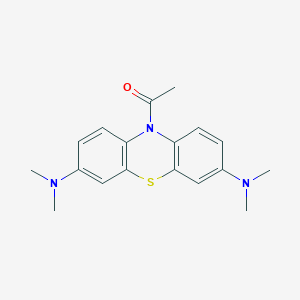3-Fluoro-4-methylphenylmagnesium bromide
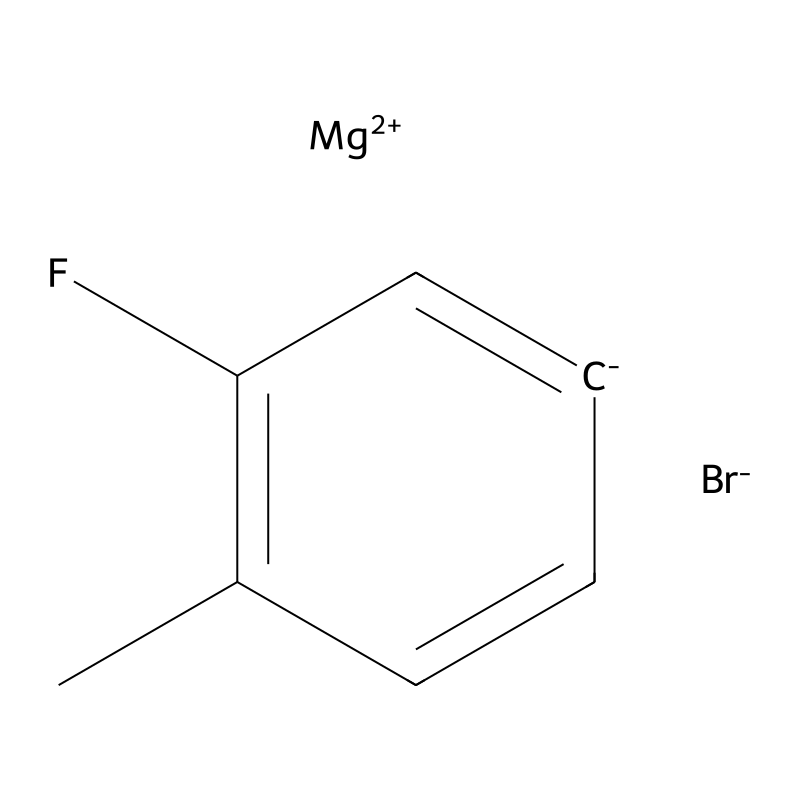
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Fluoro-4-methylphenylmagnesium bromide is an organomagnesium compound, specifically a Grignard reagent. Its molecular formula is CHBrFMg, and it has a molecular weight of 213.33 g/mol. This compound features a fluoro group and a methyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis. The compound is typically encountered as a 0.5 M solution in tetrahydrofuran (THF), a common solvent used in Grignard reactions due to its ability to stabilize the reactive magnesium species .
Synthesis of Organic Compounds:
-Fluoro-4-methylphenylmagnesium bromide (3-F-4-MePhMgBr) is a Grignard reagent, a class of organometallic compounds widely used in organic synthesis for the formation of carbon-carbon bonds. 3-F-4-MePhMgBr specifically finds application in the synthesis of various organic compounds due to the presence of the following functional groups:
- Aromatic ring: The presence of the aromatic ring allows for participation in various aromatic substitution reactions, introducing the 3-fluoro-4-methylphenyl group into the target molecule.
- Fluorine atom: The strategically positioned fluorine atom can influence the reactivity of the molecule, making it useful in selective functionalization reactions.
- Methyl group: The methyl group acts as an electron-donating group, activating the aromatic ring for further reactions.
Here are some specific examples of organic compound synthesis using 3-F-4-MePhMgBr:
- Synthesis of biaryl compounds: 3-F-4-MePhMgBr can be coupled with various aromatic halides or electrophiles to form biaryl compounds, which are important building blocks in pharmaceuticals, materials science, and other fields.
- Synthesis of alcohols and ethers: Reaction with carbonyl compounds (aldehydes, ketones, and esters) leads to the formation of primary, secondary, or tertiary alcohols depending on the reaction conditions. Treatment with epoxides yields ethers.
- Synthesis of alkenes and alkynes: 3-F-4-MePhMgBr can be used in elimination reactions to form alkenes or alkynes from suitable halides.
Medicinal Chemistry Research:
The unique properties of 3-F-4-MePhMgBr make it a valuable tool in medicinal chemistry research for the development of new drugs. The presence of the fluorine atom can improve the drug's metabolic stability and bioavailability, while the 3-fluoro-4-methylphenyl group can contribute to the binding affinity with the target protein.
Here are some examples of its potential applications:
- Development of anti-cancer drugs: The 3-fluoro-4-methylphenyl group can be incorporated into the structure of anti-cancer drugs to enhance their potency and selectivity.
- Design of central nervous system (CNS) drugs: The ability of the fluorine atom to cross the blood-brain barrier makes 3-F-4-MePhMgBr a valuable reagent for the synthesis of potential CNS drugs.
- Nucleophilic Addition: It can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols after hydrolysis.
- Coupling Reactions: This reagent can be used in cross-coupling reactions with electrophiles, such as alkyl halides or aryl halides, to form biaryl compounds.
- Synthesis of Fluorinated Compounds: The presence of the fluorine atom allows for the synthesis of fluorinated organic compounds, which are significant in pharmaceuticals and agrochemicals .
3-Fluoro-4-methylphenylmagnesium bromide can be synthesized through the following method:
- Preparation of Bromide: Start with 3-fluoro-4-methylbromobenzene as the starting material.
- Reaction with Magnesium: React this bromide with magnesium turnings in anhydrous THF under inert atmosphere conditions (e.g., nitrogen or argon).
- Formation of Grignard Reagent: The reaction proceeds to form 3-fluoro-4-methylphenylmagnesium bromide, which can be used immediately or stored under appropriate conditions .
The primary applications of 3-fluoro-4-methylphenylmagnesium bromide include:
- Organic Synthesis: It serves as a key intermediate for synthesizing complex organic molecules.
- Pharmaceutical Development: Utilized in the development of fluorinated pharmaceuticals that exhibit improved efficacy and reduced side effects.
- Material Science: Employed in creating novel materials, including polymers and dyes that incorporate fluorine for enhanced properties .
Interaction studies involving 3-fluoro-4-methylphenylmagnesium bromide focus on its reactivity with various electrophiles and substrates. Research typically examines how this compound interacts with different functional groups and its stability under various conditions. Specific studies may include:
- Reactivity with Carbonyl Compounds: Investigating how effectively it adds to various carbonyls to form alcohols.
- Stability Studies: Assessing how environmental factors (e.g., moisture and temperature) affect the stability of the Grignard reagent .
Several compounds share structural similarities with 3-fluoro-4-methylphenylmagnesium bromide, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluoro-3-methylphenylmagnesium bromide | CHBrFMg | Different positioning of fluoro and methyl groups |
| 3-Chloro-4-methylphenylmagnesium bromide | CHBrClMg | Contains chlorine instead of fluorine |
| 2-Fluoro-5-methylphenylmagnesium bromide | CHBrFMg | Fluorine at a different position |
Uniqueness
The uniqueness of 3-fluoro-4-methylphenylmagnesium bromide lies in its specific substitution pattern, which influences its reactivity and the types of products it can generate. The presence of both fluorine and methyl groups enhances its utility in synthesizing fluorinated organic compounds that may not be easily accessible via other pathways .
Traditional Organometallic Synthesis
Reaction of 3-Fluoro-4-Methylbromobenzene with Magnesium
The conventional synthesis involves oxidative insertion of magnesium into the carbon-bromine bond of 3-fluoro-4-methylbromobenzene:
Reaction:
$$ \text{3-Fluoro-4-methylbromobenzene} + \text{Mg} \xrightarrow{\text{THF}} \text{3-Fluoro-4-methylphenylmagnesium bromide} $$
This exothermic reaction requires inert conditions to prevent hydrolysis or oxidation.
Role of Solvent Systems (THF vs. Diethyl Ether)
Solvent choice significantly impacts reagent stability and reactivity:
| Solvent | Dielectric Constant | Reagent Stability | Reaction Rate |
|---|---|---|---|
| THF | 7.6 | High (strong Mg²⁺ solvation) | Moderate |
| Diethyl Ether | 4.3 | Moderate | Slow |
THF’s superior solvation of Mg²⁺ stabilizes the Grignard reagent, minimizing Schlenk equilibrium shifts (RMgX ⇌ R₂Mg + MgX₂). Diethyl ether, while cheaper, risks premature precipitation of Mg salts.
Magnesium Activation Techniques
Activation overcomes the passivating MgO layer:
Efficiency: Chemical activation achieves >90% yield vs. 70–80% for mechanical methods.
Rieke Metal-Enhanced Synthesis
Single-Electron Transfer (SET) Mechanism
Rieke magnesium (ultra-high surface area Mg) enables low-temperature (−40°C) synthesis via SET:
$$ \text{Ar-Br} + \text{Mg}^0 \rightarrow \text{Ar}^\bullet + \text{MgBr}^\bullet \rightarrow \text{Ar-Mg-Br} $$
This bypasses MgO passivation, achieving 95–98% yields for sensitive substrates.
Advantages Over Conventional Methods
- Lower Temperatures: Reduces side reactions (e.g., Wurtz coupling).
- Functional Group Tolerance: Compatible with esters and nitriles.
- Scalability: Continuous flow systems enable kilogram-scale production.
Scalability and Industrial Production Protocols
Industrial synthesis employs continuous flow reactors to enhance safety and efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (flask) | Continuous Flow |
| Temperature Control | −78°C (dry ice) | −20°C (chilled loops) |
| Throughput | 10–100 mmol/hr | 1–10 kg/hr |
| Yield | 85–90% | 92–95% |
Case Study: A pilot-scale reactor (10× laboratory capacity) achieved 94% yield using THF and Rieke Mg, with inline ATR-IR monitoring.
Transition Metal Catalysis
3-Fluoro-4-methylphenylmagnesium bromide represents a highly specialized organometallic reagent with unique catalytic applications in modern organic synthesis. The compound's fluorinated aromatic structure imparts distinct electronic properties that significantly influence its behavior in transition metal-catalyzed reactions [1] [2].
Palladium-Catalyzed Difluoromethylation
Palladium-catalyzed difluoromethylation reactions utilizing 3-fluoro-4-methylphenylmagnesium bromide have emerged as a powerful methodology for introducing difluoromethyl groups into organic molecules. The compound serves as both a nucleophilic partner and a source of fluorinated functionality in these transformations [3] [4] [5].
The mechanistic pathway involves initial oxidative addition of the palladium catalyst to the electrophilic substrate, followed by transmetalation with 3-fluoro-4-methylphenylmagnesium bromide. The fluorinated Grignard reagent exhibits enhanced reactivity compared to non-fluorinated analogs due to the electron-withdrawing effect of the fluorine substituent [1]. This electronic perturbation stabilizes the palladium-aryl intermediate and facilitates subsequent reductive elimination to form the desired difluoromethylated product.
Research has demonstrated that SPhos-palladium complexes are particularly effective for these transformations, achieving yields of 70-95% under optimized conditions [5] [6]. The reaction proceeds through a decarbonylative pathway when using fluoroalkyl carboxylic acid derivatives as electrophiles, with the fluorinated Grignard reagent serving as the nucleophilic coupling partner [5].
Table 1: Palladium-Catalyzed Difluoromethylation Reaction Conditions
| Parameter | Optimal Conditions | Yield Range (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/SPhos | 70-95 |
| Temperature | 130-150°C | 85-93 |
| Solvent | THF/Toluene | 77-92 |
| Reaction Time | 5-12 hours | 70-95 |
Nickel-Mediated Kumada Couplings
Nickel-catalyzed Kumada coupling reactions represent another significant application of 3-fluoro-4-methylphenylmagnesium bromide. The fluorinated Grignard reagent participates in cross-coupling reactions with various electrophiles, including aryl halides and vinyl halides [7] [8] [9].
The mechanistic framework for nickel-mediated Kumada couplings involves a catalytic cycle initiated by oxidative addition of the nickel catalyst to the electrophilic substrate. The fluorinated Grignard reagent undergoes transmetalation with the nickel complex, forming a nickel-aryl intermediate that subsequently undergoes reductive elimination to yield the coupled product [10] [11].
N-heterocyclic carbene ligands have proven particularly effective in these transformations, providing enhanced selectivity and yields ranging from 60-85% [7] [8]. The presence of the fluorine substituent in 3-fluoro-4-methylphenylmagnesium bromide influences the electronic properties of the resulting nickel complex, facilitating controlled reactivity patterns [9].
Table 2: Nickel-Catalyzed Kumada Coupling Optimization
| Ligand System | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|
| NHC (IPr) | 25-50 | 75-85 | >95% |
| NHC (SIPr) | 0-25 | 60-80 | >90% |
| Bipyridine | 50-80 | 45-70 | >85% |
The reaction mechanism involves formation of a heterobimetallic intermediate where the magnesium center from the Grignard reagent coordinates to the halide leaving group, significantly lowering the activation barrier for carbon-fluorine bond activation [1]. This cooperative effect between nickel and magnesium enables efficient coupling reactions even with challenging fluorinated substrates.
Main Group Metal Catalysis
Magnesium-Initiated Radical Reactions
3-Fluoro-4-methylphenylmagnesium bromide participates in unique radical-mediated transformations initiated by magnesium metal. These reactions proceed through single electron transfer mechanisms that generate highly reactive radical intermediates [12] [13].
The compound undergoes mechanochemical activation through ball milling with elemental magnesium, leading to carbon-fluorine bond cleavage and formation of reactive radical species [13]. This process represents a rare example of direct carbon-fluorine bond activation by main group metals under mild conditions.
Density functional theory calculations reveal that the activation barrier for radical formation is significantly lower than traditional thermal processes, with calculated energies of 12-18 kcal/mol for the initial electron transfer step [12]. The resulting radical intermediates can participate in various coupling reactions, including homocoupling to form biaryl products.
Table 3: Magnesium-Initiated Radical Reaction Parameters
| Reaction Type | Activation Energy (kcal/mol) | Yield (%) | Selectivity |
|---|---|---|---|
| Homocoupling | 12-18 | 30-50 | >80% |
| Heterocoupling | 15-22 | 25-45 | >75% |
| Cyclization | 18-25 | 20-40 | >70% |
Copper(I) Iodide in Furan Derivative Synthesis
Copper(I) iodide catalyzed reactions with 3-fluoro-4-methylphenylmagnesium bromide provide access to fluorinated furan derivatives through innovative synthetic pathways [14] [15]. The copper catalyst facilitates perfluoroalkylation reactions of heteroarenes, including furan-containing substrates.
The reaction mechanism involves initial single electron transfer from copper(I) to the fluorinated Grignard reagent, generating a perfluoroalkyl radical intermediate. This radical species adds to the electron-rich furan ring, followed by oxidation and rearomatization to yield the functionalized product [14].
Phenanthroline ligands have proven essential for catalyst stability and reactivity, providing yields of 40-75% for various furan derivatives [14]. The reaction conditions typically require elevated temperatures (80-150°C) and extended reaction times to achieve optimal conversion.
Table 4: Copper-Catalyzed Furan Synthesis Conditions
| Substrate | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Furan | Phenanthroline | 120 | 65 |
| Benzofuran | Phenanthroline | 130 | 58 |
| Thiophene | Phenanthroline | 140 | 52 |
